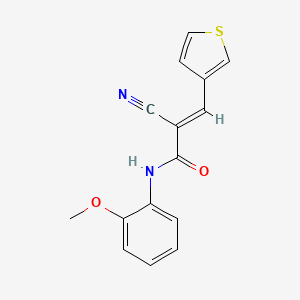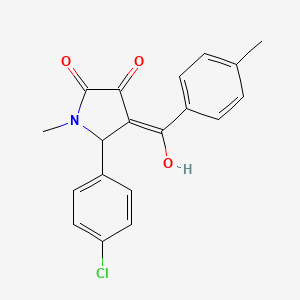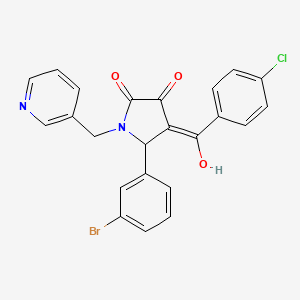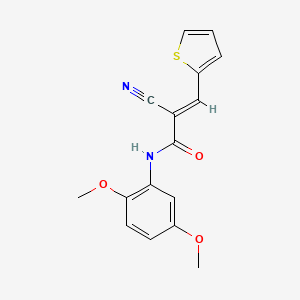
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as CTAA and has a chemical formula of C18H14N2O2S2.
作用機序
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell proliferation, survival, and metastasis. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. CTAA also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. Moreover, the compound has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the Bax/Bcl-2 ratio. CTAA also induces cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell proliferation. Moreover, the compound has been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, CTAA exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for drug discovery. However, the compound has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide. One direction is to investigate the compound's potential as a drug candidate for cancer treatment. Further studies are needed to determine the compound's pharmacokinetics, toxicity, and efficacy in vivo. Another direction is to explore the compound's potential applications in material science. CTAA has been reported to exhibit interesting optical and electrical properties, making it a promising candidate for various applications, including organic electronics and optoelectronics. Moreover, the compound's potential as an anti-inflammatory agent and its effect on various signaling pathways involved in inflammation need to be further investigated.
合成法
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide involves the reaction of 2-methoxybenzaldehyde, 3-thiopheneacetic acid, and malononitrile in the presence of a base catalyst and a solvent. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition reaction, resulting in the formation of CTAA. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
2-cyano-N-(2-methoxyphenyl)-3-(3-thienyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound works by inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CTAA has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
特性
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-14-5-3-2-4-13(14)17-15(18)12(9-16)8-11-6-7-20-10-11/h2-8,10H,1H3,(H,17,18)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXZDKRZIOFPJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CSC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CSC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)

![N-(4-fluorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5309137.png)
![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)
![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)

![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![4-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5309180.png)